
(2R)-2,3-dimethylbutanoic acid
Overview
Description
(2R)-2,3-dimethylbutanoic acid is a chiral carboxylic acid with two methyl groups on the second carbon atom. It is related to compounds that are found in several peptide antibiotics, toxins, and biologically active molecules. The absolute configuration of similar compounds, such as (–)-2-chloro-3,3-dimethylbutanoic acid, has been assigned as R based on various analytical methods .
Synthesis Analysis
The synthesis of compounds related to (2R)-2,3-dimethylbutanoic acid involves various strategies. For instance, the asymmetric synthesis of N,N'-protected 2,3-diaminobutanoic acid stereoisomers, which are structurally related to (2R)-2,3-dimethylbutanoic acid, has been achieved using Rh(I)-phosphine-catalyzed hydrogenation of enamides . Additionally, the synthesis of (R)- and (S)-2-amino-3,3-dimethylbutanesulfonic acid, which shares the dimethylbutane backbone, has been reported with high enantiomeric purities . Furthermore, the synthesis of racemic 2,4-dimethyldocosanoic acid, which contains a similar dimethyl moiety, has been accomplished and the chiral center resolved .
Molecular Structure Analysis
The molecular structure of compounds similar to (2R)-2,3-dimethylbutanoic acid has been studied using various spectroscopic and crystallographic techniques. For example, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, NMR, and single crystal X-ray diffraction studies . These studies provide insights into the geometrical parameters and the stability of the molecule, which are crucial for understanding the properties of (2R)-2,3-dimethylbutanoic acid.
Chemical Reactions Analysis
The chemical reactivity of compounds structurally related to (2R)-2,3-dimethylbutanoic acid includes the formation of intermolecular hydrogen bonds. For instance, a 2,2-dimethylbutynoic acid derivative forms an intermolecularly hydrogen-bonded dimer with hydrogen bonding between the amide and carboxylic acid group . Similarly, the title compound 2-amino-2,3-dimethylbutanamide forms a three-dimensional network through intermolecular N—H⋯O hydrogen bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to (2R)-2,3-dimethylbutanoic acid can be inferred from studies on similar molecules. The vibrational wavenumbers, hyperpolarizability, molecular electrostatic potential, and HOMO-LUMO analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid provide information on the charge transfer and stability of the molecule . The thermal stability and absorption properties of this compound have also been characterized . These analyses are essential for understanding the behavior of (2R)-2,3-dimethylbutanoic acid in various environments.
Scientific Research Applications
Covalent Organic Frameworks (COFs)
- Summary of the Application: COFs are a class of highly functional porous materials composed of lightweight elements interconnected by covalent bonds . The integration of naturally occurring porphyrin molecules, such as “(2R)-2,3-dimethylbutanoic acid”, as building blocks in COFs has garnered significant attention . This strategic incorporation addresses the limitations associated with free-standing porphyrins, resulting in the creation of well-organized porous crystal structures with molecular-level directional arrangements .
- Methods of Application or Experimental Procedures: The synthesis and modulation strategies employed in the development of porphyrin-based COFs involve the use of naturally occurring porphyrin molecules, like “(2R)-2,3-dimethylbutanoic acid”, as building blocks . These molecules are renowned for their inherent rigidity and conjugate planarity .
- Results or Outcomes: The unique optical, electrical, and biochemical properties inherent to porphyrin molecules endow these COFs with diversified applications, particularly in the realm of biology .
Covalent Organic Frameworks (COFs)
- Summary of the Application: COFs are a class of highly functional porous materials composed of lightweight elements interconnected by covalent bonds . The integration of naturally occurring porphyrin molecules, such as “(2R)-2,3-dimethylbutanoic acid”, as building blocks in COFs has garnered significant attention . This strategic incorporation addresses the limitations associated with free-standing porphyrins, resulting in the creation of well-organized porous crystal structures with molecular-level directional arrangements .
- Methods of Application or Experimental Procedures: The synthesis and modulation strategies employed in the development of porphyrin-based COFs involve the use of naturally occurring porphyrin molecules, like “(2R)-2,3-dimethylbutanoic acid”, as building blocks . These molecules are renowned for their inherent rigidity and conjugate planarity .
- Results or Outcomes: The unique optical, electrical, and biochemical properties inherent to porphyrin molecules endow these COFs with diversified applications, particularly in the realm of biology .
Safety And Hazards
This would involve a description of any risks associated with handling or using the compound, as well as any precautions that should be taken. It might include information about the compound’s toxicity, flammability, and environmental impact.
Future Directions
This would involve a discussion of areas for future research or potential applications of the compound.
I hope this general information is helpful. If you have a specific compound or topic in mind, please provide more details so I can give a more accurate response.
properties
IUPAC Name |
(2R)-2,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4(2)5(3)6(7)8/h4-5H,1-3H3,(H,7,8)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOASZQZPWEJAA-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583132 | |
| Record name | (2R)-2,3-Dimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2,3-dimethylbutanoic acid | |
CAS RN |
27855-05-6 | |
| Record name | 2,3-Dimethylbutanoic acid, (2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027855056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2,3-Dimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIMETHYLBUTANOIC ACID, (2R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1JDQ7R1ZE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



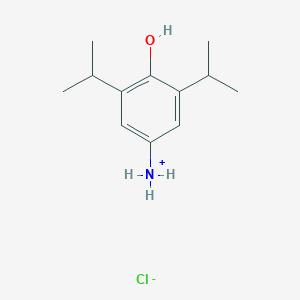
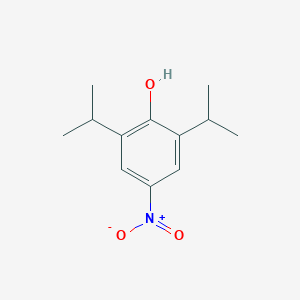

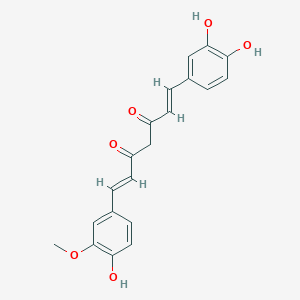
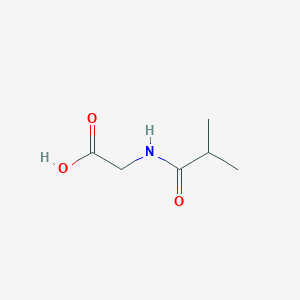
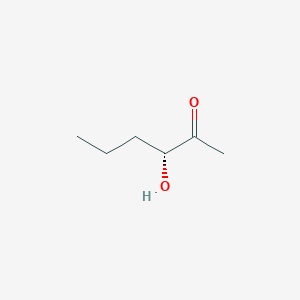

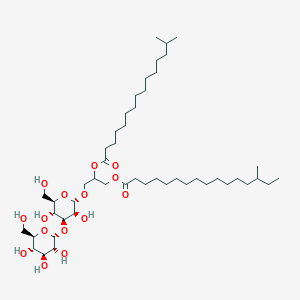


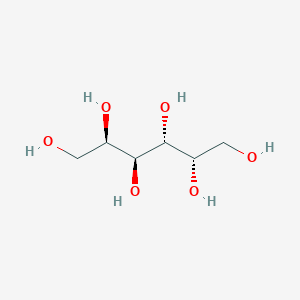
![(2E,4E,6E)-7-cyclohexyl-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide](/img/structure/B134923.png)
![Pyridine, 4-[fluoro(trimethylsilyl)methyl]-(9CI)](/img/structure/B134924.png)
